1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Chemical Identity and Nomenclature
The compound 1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid represents a sophisticated heterocyclic structure characterized by its distinctive pyrazolo[3,4-b]pyridine core framework. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the substitution pattern and functional groups present in the molecule. Alternative nomenclature includes 1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, which provides equivalent chemical information using different systematic naming conventions.
The compound is assigned the Chemical Abstracts Service registry number 851398-34-0, which serves as its unique international identifier in chemical databases and regulatory systems. Additional registry information includes the MDL number MFCD06380320, which facilitates identification in chemical inventory systems. The European Community number has not been specifically assigned to this compound, indicating its relatively recent development or specialized research application status.
The molecular identity is further characterized by specific structural codes that enable precise chemical communication. The InChI key DMECABOZAOLLJG-UHFFFAOYSA-N provides a unique hash-like identifier for database searches and structural verification. The corresponding InChI code 1S/C13H17N3O2/c1-7(2)11-5-9(13(17)18)10-6-14-16(8(3)4)12(10)15-11/h5-8H,1-4H3,(H,17,18) offers detailed connectivity information that can be used to reconstruct the molecular structure algorithmically.
Properties
IUPAC Name |
1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-7(2)11-5-9(13(17)18)10-6-14-16(8(3)4)12(10)15-11/h5-8H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECABOZAOLLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331170 | |
| Record name | 1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851398-34-0 | |
| Record name | 1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine Ring Formation on Preexisting Pyrazole Intermediates
The most prevalent approach involves constructing the pyridine ring onto a pyrazole precursor. This method leverages 3-aminopyrazole derivatives as 1,3-NCC-dinucleophiles, reacting with 1,3-CCC-biselectrophiles like diketones or β-keto esters. For example, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile —a structurally analogous compound—is synthesized via cyclocondensation of 3-aminopyrazole with β-keto esters under acidic conditions.
Pyrazole Ring Formation on Preexisting Pyridine Intermediates
Alternative routes involve annulating the pyrazole ring onto a pyridine backbone. Patents describe using intermediates like 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester , where bromine at position 6 facilitates subsequent isopropyl substitution via nucleophilic aromatic substitution.
Specific Methodologies for 1,6-Diisopropyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid
Cyclocondensation of 3-Aminopyrazole with β-Keto Esters
A patent by CN102911174A outlines a two-step process:
- Formation of Ethyl 1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate :
- Diisopropylation and Carboxylic Acid Formation :
Key Conditions :
Palladium-Catalyzed Cross-Coupling for Isopropylation
CN105777743A discloses a method using Suzuki-Miyaura coupling to install isopropyl groups:
- Bromination at Position 6 :
- Coupling with Isopropylboronic Acid :
- Ester Hydrolysis :
Optimization and Challenges
Regioselectivity in Cyclocondensation
The nonsymmetrical nature of β-keto esters necessitates precise control to avoid regioisomeric byproducts. For instance, methyl acetoacetate favors attack at the more electrophilic ketone, directing substituents to position 4. Microwave-assisted reactions in acetic acid enhance regioselectivity (>80%).
Purification and Scalability
Chromatography-free purification is critical for industrial adoption. The CN102911174A method employs liquid-liquid extraction with ethyl acetate and water, bypassing column chromatography. However, NaH handling remains hazardous, prompting exploration of safer bases like potassium tert-butoxide.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biomedical Applications
1,6-Diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been explored for its potential therapeutic properties. Key applications include:
- Antitumor Activity : Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, new derivatives synthesized have demonstrated anti-tumor efficacy in breast cancer models .
- Kinase Inhibition : Compounds within this class have been identified as potential inhibitors of specific kinases involved in cancer progression, making them candidates for targeted cancer therapies .
Proteomics Research
The compound is utilized in proteomics as a biochemical tool to study protein interactions and modifications. Its unique structure allows it to serve as a selective ligand or probe in various assays .
Pharmaceutical Development
The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to its incorporation into drug design for various conditions, including neurodegenerative diseases and inflammatory disorders. The ability to modify the side chains allows for the optimization of pharmacological properties .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives highlighted their effectiveness against breast cancer cells. The derivatives were synthesized and tested for cytotoxicity using MTT assays, revealing that certain compounds exhibited IC50 values in the low micromolar range .
Case Study 2: Kinase Inhibition
Research into kinase inhibitors has shown that specific modifications to the pyrazolo[3,4-b]pyridine structure can enhance selectivity and potency against target kinases involved in tumor growth. This has implications for developing more effective cancer therapies .
Data Table of Applications
Mechanism of Action
The mechanism of action of 1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with structurally related compounds from the evidence, focusing on substituents, molecular properties, and functional distinctions.
Key Comparisons
Substituent Effects on Physicochemical Properties Alkyl vs. Aryl Groups: The diisopropyl variant (hypothetical) would exhibit higher lipophilicity compared to diethyl or ethyl/methyl analogs (e.g., 3-cyclopropyl-1,6-diethyl derivative, Mol. Wt. 299.31 ). Electron-Withdrawing Substituents: Fluorophenyl-substituted analogs (e.g., EN300-01639 ) introduce electron-withdrawing effects, which may enhance stability or binding affinity in biological targets compared to alkyl-substituted derivatives.
Molecular Weight Trends The diisopropyl compound’s molecular weight is expected to exceed that of the diethyl analog (299.31) due to the larger isopropyl substituents.
Functional Group Modifications
- The 4-carboxylic acid group is conserved across all analogs, suggesting its critical role in hydrogen bonding or ionic interactions. Derivatives like the 4-methoxyphenylmethyl variant (Mol. Wt. 337.38 ) demonstrate how side-chain modifications can alter pharmacokinetic profiles.
Purity and Synthetic Accessibility
- All listed compounds in the evidence share a purity of 95%, indicating standardized synthesis protocols. However, sterically hindered substituents (e.g., isopropyl) may complicate purification compared to smaller groups like ethyl or cyclopropyl .
Research Implications and Limitations
- Gaps in Data : The provided evidence lacks direct information on This compound , necessitating extrapolation from structural analogs.
- Pharmacological Potential: Fluorophenyl and methoxyphenyl derivatives (e.g., EN300-01639 , EN300-232060 ) suggest that electron-rich aromatic substituents could enhance target selectivity, a hypothesis that may extend to the diisopropyl variant.
Biological Activity
1,6-Diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 851398-34-0) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3O2. The compound features a pyrazolo[3,4-b]pyridine core with two isopropyl groups at the 1 and 6 positions and a carboxylic acid functional group at the 4 position. This unique structure contributes to its biological activity.
- Phosphodiesterase Inhibition : Research indicates that compounds within the pyrazolo[3,4-b]pyridine class act as inhibitors of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory responses. Inhibition of PDE4 can lead to decreased levels of pro-inflammatory cytokines, making these compounds potential candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- TBK1 Inhibition : A related study identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), demonstrating significant selectivity and efficacy in inhibiting downstream interferon signaling pathways in immune cells . This suggests potential applications in cancer therapy and immune modulation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the pyrazole ring can significantly affect potency and selectivity against target enzymes.
Table 1: Summary of SAR Findings
| Compound | Substituents | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound 15y | Methyl at C-3 | 0.2 | TBK1 inhibitor |
| Compound A | Isopropyl at N-1 | TBD | PDE4 inhibitor |
| Compound B | Phenyl at C-6 | TBD | Antiproliferative |
Case Study 1: PDE4 Inhibition
In a study examining the effects of various pyrazolo[3,4-b]pyridine derivatives on inflammatory diseases, it was found that compounds with bulky isopropyl groups exhibited enhanced PDE4 inhibitory activity compared to their less substituted counterparts. This suggests that steric hindrance plays a role in binding affinity and selectivity for PDE4 .
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties of pyrazolo[3,4-b]pyridines revealed that certain derivatives could inhibit cell proliferation in various cancer cell lines (e.g., A172, U87MG). The presence of specific functional groups was correlated with increased antiproliferative effects, highlighting the importance of structural modifications for therapeutic efficacy .
Q & A
Q. Example NMR Data :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Diisopropyl CH₃ | 1.2–1.4 | Doublet |
| Pyridine C-H | 7.4 | Singlet |
What impurities are commonly observed during synthesis?
Basic Research Question
Major impurities include:
- Unreacted intermediates : Residual esters or aminopyrazole derivatives.
- Byproducts : Isopropyl group migration products (e.g., 3,6-diisopropyl isomers) identified via LC-MS.
Mitigation : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol/water.
How can reaction conditions be optimized for scale-up synthesis?
Advanced Research Question
Optimization strategies:
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve yields by 15–20% compared to THF.
- Temperature Control : Microwave-assisted synthesis reduces reaction time from 24h to 2h with comparable yields.
What biological activities have been reported for this compound?
Advanced Research Question
While direct data on 1,6-diisopropyl derivatives is limited, structurally similar pyrazolopyridines exhibit:
- Antimalarial Activity : EC₅₀ values <100 nM against Plasmodium falciparum (linked to ABCI3 transporter inhibition).
- Antibacterial Effects : MIC values of 2–8 µg/mL against Gram-positive strains via topoisomerase IV inhibition.
How do structural modifications influence its bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Diisopropyl Groups : Enhance lipophilicity (logP ~3.5), improving membrane permeability.
- Carboxylic Acid : Critical for target binding (e.g., metalloenzyme inhibition via carboxylate-Zn²⁺ interaction).
Data Table :
| Modification (Position) | Effect on Activity |
|---|---|
| Replacement of isopropyl with cyclopropyl (1,6) | 10-fold ↓ potency |
| Esterification of COOH (4) | Complete loss of activity |
What mechanisms underlie resistance in target organisms?
Advanced Research Question
In malaria studies, resistance correlates with mutations in the ABCI3 transporter (e.g., PfABCI3-G148E), reducing compound uptake. Methodological Approach :
- Gene Knockout : CRISPR-Cas9 to validate ABCI3 as the primary resistance locus.
- Metabolic Profiling : LC-MS/MS to quantify intracellular drug accumulation.
How can computational modeling aid in designing analogs?
Advanced Research Question
- Docking Studies : PyRx/AutoDock Vina to predict binding to ABCI3 (binding energy ≤ -8.5 kcal/mol).
- QSAR Models : MLR analysis identifies logP and polar surface area (PSA) as critical parameters for antimalarial activity.
How should researchers address contradictory data in biological assays?
Advanced Research Question
Case Example : Discrepancies in IC₅₀ values across labs may arise from:
- Assay Conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free media).
- Strain Differences : Use of P. falciparum 3D7 vs. Dd2 strains with divergent ABCI3 expression.
Resolution : Standardize protocols (e.g., MMV Malaria Box guidelines) and validate with orthogonal assays (e.g., β-lactamase reporter systems).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
